(R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine
Overview
Description
®-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxy-phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine typically involves the following steps:
Protection of the Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Carboxy-Phenoxy Group: The carboxy-phenoxy group is introduced through a nucleophilic substitution reaction. This can be done by reacting the Boc-protected pyrrolidine with a suitable phenol derivative, such as 3-bromobenzoic acid, under basic conditions.
Industrial Production Methods
Industrial production of ®-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
®-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The carboxy-phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The carboxy group can be reduced to form alcohols or other reduced derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
®-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to exert its effects. The Boc group provides protection during synthesis, allowing for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
- ®-1-Boc-3-(3-hydroxy-phenoxy)-pyrrolidine
- ®-1-Boc-3-(3-methoxy-phenoxy)-pyrrolidine
- ®-1-Boc-3-(3-nitro-phenoxy)-pyrrolidine
Uniqueness
®-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is unique due to the presence of the carboxy-phenoxy group, which imparts specific chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents, such as hydroxy, methoxy, or nitro groups, which may have different reactivity and applications.
Properties
IUPAC Name |
3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-13(10-17)21-12-6-4-5-11(9-12)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRIFGDPTJFUDM-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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